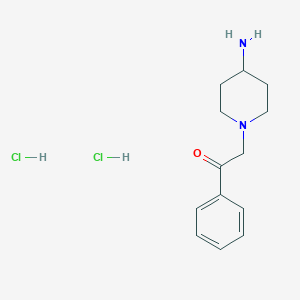

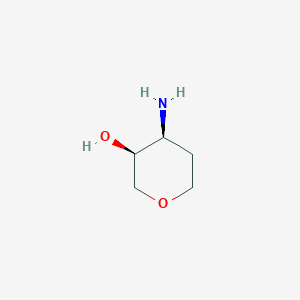

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and steps involved .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to analyze the compound’s molecular structure .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be analyzed .Aplicaciones Científicas De Investigación

Inhibition of Ornithine Aminotransferase

Ornithine aminotransferase (OAT): is an enzyme overexpressed in certain cancers, such as hepatocellular carcinoma (HCC). Compounds similar to (3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol have been shown to inactivate OAT, which can inhibit the growth of HCC . This suggests that derivatives of this compound could be potent inactivators of OAT, providing a pathway for therapeutic applications in cancer treatment.

Enzyme Inhibitor Research

The structural analogs of (3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol have been found to inactivate γ-aminobutyric acid aminotransferase (GABA-AT) . This enzyme is involved in the metabolism of the inhibitory neurotransmitter GABA. By studying the inactivation mechanism, researchers can develop new treatments for diseases related to neurotransmitter imbalances, such as epilepsy.

Synthesis of Iminosugars

Iminosugars are sugar mimetics that inhibit carbohydrate-processing enzymes like glucosidases. An improved stereoselective synthesis of a compound structurally related to (3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol has been reported, which could lead to the development of new therapeutic agents for diseases like type 2 diabetes and lysosomal storage disorders .

Development of Glycosidase Inhibitors

Aminocyclopentitols, which are structurally similar to (3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol, are known to be effective glucosidase inhibitors. These compounds mimic the structure of carbohydrates and can be used to develop treatments for conditions that involve carbohydrate-processing enzymes .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3S,4S)-4-aminooxan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQHDTRHGNGTLZ-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@H]1N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-fluoro-4-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2895771.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2895777.png)

![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2895780.png)

![2-[(2,4-dichlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2895786.png)

![24,27-Dibenzyl-9,18-di(butan-2-yl)-12-(2-methylpropyl)-15-(2-methylsulfinylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone](/img/structure/B2895787.png)